molecular formula C10H12ClN5S B11485845 2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethylhydrazinecarbothioamide

2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethylhydrazinecarbothioamide

Cat. No.: B11485845
M. Wt: 269.75 g/mol
InChI Key: JADKFBZWAHYMMY-UHFFFAOYSA-N
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Description

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as an ethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea typically involves the reaction of 6-chloro-5-cyano-4-methyl-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea derivatives.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives of the original compound.

    Reduction: Amino derivatives where the cyano group is converted to an amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and pyridine moieties. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.

    1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.

    1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-isopropylthiourea: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea is unique due to the presence of the ethyl group on the thiourea moiety, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern on the pyridine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H12ClN5S

Molecular Weight

269.75 g/mol

IUPAC Name

1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)amino]-3-ethylthiourea

InChI

InChI=1S/C10H12ClN5S/c1-3-13-10(17)16-15-8-4-6(2)7(5-12)9(11)14-8/h4H,3H2,1-2H3,(H,14,15)(H2,13,16,17)

InChI Key

JADKFBZWAHYMMY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC1=NC(=C(C(=C1)C)C#N)Cl

Origin of Product

United States

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